Parp10-IN-2

Biochemical potency PARP10 inhibition Dose-response

Parp10-IN-2 is a phenoxybenzamide-based PARP10 inhibitor validated in HeLa-PARP10 clonogenic assays (IC50=1–2 µM). Its distinct selectivity profile—moderate PARP10 potency (IC50=3.64 µM) with measurable PARP2/15 activity and minimal PARP1 inhibition (IC50>100 µM)—makes it the preferred tool for studies where clinical PARP inhibitor off-target effects confound interpretation. This compound provides a cost-effective alternative to nanomolar PARP10 inhibitors for primary screening and orthogonal validation. Supplied at ≥98% purity for reliable, reproducible results.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
Cat. No. B10857096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParp10-IN-2
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C14H10N2O2/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-8H,(H2,16,17)
InChIKeyPQQFJYPJKKMNMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Parp10-IN-2: A 3.64 μM Mono-ADP-Ribosyltransferase PARP10 Inhibitor for Targeted Cellular Research Procurement


Parp10-IN-2 (4-(4-cyanophenoxy)benzamide, CAS 1042780-52-8) is a small-molecule inhibitor that targets mono-ADP-ribosyltransferase PARP10/ARTD10 . It inhibits human PARP10 with an IC50 of 3.64 μM in biochemical assays, and also exhibits inhibitory activity against PARP2 (IC50 = 27 μM) and PARP15 (IC50 = 11 μM) . This compound is derived from the phenoxybenzamide chemotype and has been characterized in cellular viability assays (IC50 = 1–2 μM in HeLa-PARP10 CFA) [1], establishing it as a moderate-potency tool compound for probing PARP10-mediated ADP-ribosylation pathways.

Why Parp10-IN-2 Cannot Be Interchanged with Other PARP10 Inhibitors: Evidence-Based Procurement Considerations


PARP10 inhibitors exhibit distinct selectivity profiles across the PARP superfamily, and potency alone does not predict cellular activity or off-target liabilities. Parp10-IN-2's pattern of inhibition—characterized by moderate PARP10 potency coupled with measurable activity against PARP2 and PARP15—differs fundamentally from both highly selective nanomolar inhibitors (e.g., OUL312, IC50 = 20 nM) and broader clinical PARP inhibitors (e.g., olaparib). Substituting one compound for another without verifying the experimental context risks confounding biological interpretation, as the effective cellular concentration required for target engagement varies by over an order of magnitude among in-class compounds [1]. Furthermore, Parp10-IN-2 has been validated in a specific cellular clonogenic assay (HeLa-PARP10 CFA, IC50 = 1–2 μM), providing a direct, context-specific benchmark for replication studies [2].

Parp10-IN-2 Quantitative Differentiation: Head-to-Head Biochemical and Cellular Data vs. PARP10 Inhibitor Comparators


Biochemical Potency Differentiation: Parp10-IN-2 IC50 = 3.64 μM vs. OUL35 IC50 = 0.329 μM for Human PARP10

In direct comparison within the phenoxybenzamide chemotype, Parp10-IN-2 exhibits an IC50 of 3.64 μM for human PARP10, which is approximately 11-fold less potent than the prototypical inhibitor OUL35 (IC50 = 0.329 μM) when assayed under comparable biochemical conditions . This quantitative difference informs the selection of appropriate working concentrations for cellular and in vitro studies, with Parp10-IN-2 requiring higher micromolar concentrations to achieve equivalent target engagement [1].

Biochemical potency PARP10 inhibition Dose-response Comparative pharmacology

Selectivity Profile Differentiation: Parp10-IN-2 PARP2/PARP15 Activity vs. OUL35 and OUL312 Broad Selectivity

Parp10-IN-2 exhibits a distinct selectivity fingerprint: it inhibits PARP2 (IC50 = 27 μM) and PARP15 (IC50 = 11 μM) while showing minimal activity against PARP1, PARP3, PARP4, TNKS1, and TNKS2 (all IC50 > 100 μM) . In contrast, the nanomolar PARP10 inhibitor OUL312 (IC50 = 20 nM) demonstrates >75-fold selectivity for PARP10 over PARP15 (IC50 = 1500 nM) and >18-fold selectivity over all other family members . The clinical PARP inhibitor olaparib potently inhibits PARP1 (IC50 = 25 nM) and PARP2 (IC50 = 6.6 nM) with minimal PARP10 activity [1].

Selectivity profiling PARP family Off-target activity Chemical probe

Cellular Activity Differentiation: Parp10-IN-2 HeLa-PARP10 CFA IC50 = 1–2 μM vs. OUL35 Cellular IC50 = 1.35 μM

In HeLa cells engineered to overexpress PARP10, Parp10-IN-2 demonstrates a clonogenic formation assay (CFA) IC50 of 1–2 μM, indicating effective cellular target engagement at micromolar concentrations [1]. This cellular potency is comparable to OUL35, which exhibits a cellular IC50 of 1.35 μM in a similar HeLa-PARP10 clonogenic survival assay [2], despite OUL35's 11-fold higher biochemical potency. This convergence suggests that Parp10-IN-2's cellular permeability and intracellular target engagement are sufficient to achieve functional inhibition at concentrations that align with its biochemical IC50.

Cellular potency Clonogenic assay HeLa Functional assay

Structural Differentiation: Parp10-IN-2 (4-(4-Cyanophenoxy)benzamide) vs. ARTD10/PARP10-IN-2 (Compound 19) Distinct Chemotypes

Parp10-IN-2 (CAS 1042780-52-8; C14H10N2O2; MW 238.24) is chemically distinct from ARTD10/PARP10-IN-2 (Compound 19, CAS 1708103-69-8; C12H13N3O3; MW 247.25). The latter is a maleamide derivative that targets both PARP10 (IC50 = 2.0 μM) and PARP1 (IC50 = 9.7 μM) , whereas Parp10-IN-2 is a phenoxybenzamide with no significant PARP1 inhibition (IC50 > 100 μM) . This structural divergence underlies their different selectivity profiles and precludes their interchangeable use in experiments aimed at PARP10-specific phenotypes.

Chemical structure Chemotype PARP inhibitor Compound identity

Cytotoxicity Profile Differentiation: Parp10-IN-2 Rescues PARP10-Induced Apoptosis at 10 μM

In HeLa cells engineered to overexpress PARP10, which triggers apoptotic cell death, Parp10-IN-2 at 10 μM concentration effectively rescues cells from PARP10-induced apoptosis, as determined by cell viability assays [1]. This functional rescue is a hallmark of on-target PARP10 inhibition in this cellular model and has been similarly demonstrated for the more potent inhibitor OUL35 at comparable concentrations (10 μM) [2]. The ability of Parp10-IN-2 to phenocopy OUL35's rescue effect at the same test concentration, despite its 11-fold lower biochemical potency, validates its utility as a functional tool compound for probing PARP10-dependent cell death pathways.

Cellular cytotoxicity Apoptosis rescue PARP10 overexpression Functional validation

Optimal Procurement and Application Scenarios for Parp10-IN-2 Based on Quantitative Differentiation Evidence


Cellular Target Engagement and Functional Studies Requiring Micromolar PARP10 Inhibition

Based on its validated cellular activity (HeLa-PARP10 CFA IC50 = 1–2 μM) and functional rescue of PARP10-induced apoptosis at 10 μM [1][2], Parp10-IN-2 is ideally suited for cell-based assays investigating PARP10-dependent phenotypes. Researchers should utilize this compound at concentrations between 1 and 30 μM to achieve robust target engagement without confounding cytotoxicity, making it a reliable tool for pathway dissection in cancer and DNA damage response models.

PARP1-Sparing Experimental Designs for PARP10-Specific Pathway Analysis

Given its minimal inhibitory activity against PARP1 (IC50 > 100 μM) , Parp10-IN-2 is the preferred choice for studies that must avoid the confounding effects of PARP1/2 inhibition (e.g., synthetic lethality, DNA repair modulation). This contrasts sharply with clinical PARP inhibitors (olaparib, rucaparib) and with ARTD10/PARP10-IN-2 (Compound 19), which exhibit significant PARP1 activity and would introduce off-target liabilities that obscure PARP10-specific biology .

Cost-Effective Orthogonal Validation and High-Throughput Screening (HTS) Campaigns

Parp10-IN-2's moderate biochemical potency (IC50 = 3.64 μM) and well-characterized selectivity profile make it a cost-effective alternative to nanomolar PARP10 inhibitors like OUL312 for primary screening and orthogonal validation experiments. Its activity at micromolar concentrations is compatible with HTS assay windows, and its distinct phenoxybenzamide chemotype provides a valuable second chemical series for confirming on-target effects and mitigating chemotype-specific artifacts .

Quote Request

Request a Quote for Parp10-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.